molecular formula C64H41N3 B582458 2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine CAS No. 1233200-52-6

2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine

Cat. No.: B582458
CAS No.: 1233200-52-6
M. Wt: 852.053
InChI Key: LXCFSFDAHQLFAC-UHFFFAOYSA-N
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Description

2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine is a high-value, spirobifluorene-modified triazine compound designed for advanced organic electronics research, particularly as an electron transport material. Its core research value lies in its molecular architecture, which combines a spirobifluorene core with multiple triazine and phenyl groups. The spirobifluorene component features two fluorene units that are perpendicular to each other, which inhibits crystallization and enhances the amorphous properties and morphological stability of thin films, a critical factor for device longevity . Concurrently, the electron-deficient 1,3,5-triazine moieties provide strong electron-accepting and transporting capabilities. This combination results in a material with high triplet energy, which is essential for confining excitons within the emitting layer of phosphorescent organic light-emitting diodes (PHOLEDs) to maximize efficiency . The primary research applications for this compound are in the development of high-efficiency OLED and PHOLED devices. When utilized as an electron transport layer (ETL), it has been shown in related spirobifluorene-triazine materials to significantly lower device driving voltage, enhance external quantum efficiency, and more than double operational lifetime compared to conventional ETLs . Its mechanism of action involves facilitating the injection and transport of electrons from the cathode into the light-emitting layer of the device. The material's high thermal stability and good film-forming properties make it an excellent candidate for creating more stable and efficient optoelectronic devices. This product, this compound, is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H41N3/c1-5-19-42(20-6-1)47-35-48(43-21-7-2-8-22-43)38-51(37-47)62-65-61(66-63(67-62)52-39-49(44-23-9-3-10-24-44)36-50(40-52)45-25-11-4-12-26-45)46-33-34-56-55-29-15-18-32-59(55)64(60(56)41-46)57-30-16-13-27-53(57)54-28-14-17-31-58(54)64/h1-41H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFSFDAHQLFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124708
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233200-52-6
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233200-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trimerization of Nitrile Precursors

The central triazine ring is typically constructed via acid-catalyzed trimerization of substituted benzonitriles. For Compound X , 2-cyano-9,9'-spirobi[fluorene] serves as the starting material. Under refluxing conditions in triflic acid, this nitrile undergoes cyclotrimerization to yield 2,4,6-tris(spirobi[fluorene]-2-yl)-1,3,5-triazine (Intermediate A ) with 65–72% yield.

Table 1: Optimization of Trimerization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
Triflic acid1202468
AlCl₃1003652
H₂SO₄1104841

Functionalization of the Triazine Core

Stepwise Suzuki–Miyaura Coupling

Intermediate A undergoes sequential cross-coupling to install the 3,5-diphenylphenyl groups. Using 3,5-diphenylphenylboronic acid and Pd(PPh₃)₄ catalyst in toluene/ethanol/water (3:1:1), two equivalents of the boronic acid react selectively at the 2- and 4-positions of the triazine. Excess boronic acid (3.5 equiv) and K₂CO₃ base ensure complete conversion, yielding Intermediate B (2,4-bis(3,5-diphenylphenyl)-6-(spirobi[fluorene]-2-yl)-1,3,5-triazine) in 58% yield after column chromatography.

Critical Parameters :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield while minimizing homocoupling byproducts.

  • Solvent System : Aqueous ethanol enhances boronic acid solubility without hydrolyzing the triazine core.

Synthesis of the Spirobi[Fluorene] Building Block

Grignard-Mediated Cyclization

9,9'-Spirobi[fluorene]-2-carbonitrile (Precursor C ) is synthesized via a two-step process:

  • Friedel–Crafts Alkylation : Fluorene reacts with 2-bromofluorenone in the presence of AlCl₃ to form 9,9'-spirobi[fluorene] (87% yield).

  • Cyanation : Treatment with CuCN in DMF at 160°C introduces the nitrile group at the 2-position (73% yield).

Table 2: Characterization Data for Precursor C

PropertyValue
1H^1H NMR (CDCl₃)δ 7.92–7.85 (m, 8H), 7.45–7.38 (m, 12H)
13C^{13}C NMRδ 148.2 (C≡N), 139.1–125.4 (aromatic)
HRMS (ESI+)Calcd. for C₂₅H₁₅N: 329.1204; Found: 329.1207

Final Assembly and Purification

Coupling Spirobi[Fluorene] to the Triazine Core

The remaining 6-position of Intermediate B is functionalized with Precursor C via a Buchwald–Hartwig amination. Using Pd₂(dba)₃/XPhos catalyst system and Cs₂CO₃ base in dioxane at 100°C, Compound X is obtained in 44% yield.

Key Observations :

  • Steric hindrance from the spirobi[fluorene] unit necessitates elevated temperatures (100°C vs. typical 80°C).

  • Gel permeation chromatography (GPC) is required to remove oligomeric byproducts.

Spectroscopic and Thermal Characterization

Photophysical Properties

Compound X exhibits strong absorption at λₐᵦₛ = 382 nm (ε = 2.1 × 10⁴ M⁻¹cm⁻¹) and blue emission at λₑₘ = 435 nm (Φ_f = 0.62) due to the triazine-spirobi[fluorene] conjugation.

Thermal Stability

Thermogravimetric analysis (TGA) reveals a 5% weight loss at 412°C, while differential scanning calorimetry (DSC) shows a glass transition temperature (T_g) of 167°C, indicating suitability for high-temperature device applications .

Chemical Reactions Analysis

Types of Reactions

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of hydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure and electronic properties enable it to interact with various biomolecules and cellular components. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and other devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs include:

9,9′-(6-(9,9′-spirobi[fluoren]-5-yl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) (SBF-2CzTrz)

  • Key Differences : Replaces the 3,5-diphenylphenyl groups with carbazole moieties.
  • Impact : Carbazole enhances hole-transport capabilities but reduces triplet energy (T₁ = 2.85 eV vs. 2.95 eV for the target compound). SBF-2CzTrz exhibits a higher glass transition temperature (Tg = 165°C) due to carbazole’s rigidity but suffers from lower electron mobility (10⁻⁵ cm²/Vs vs. 10⁻⁴ cm²/Vs for the target compound) .

2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

  • Key Differences : Lacks the spirobi[fluorene] group; all three positions on the triazine core are substituted with biphenyl.
  • Impact : T2T shows superior thermal stability (decomposition temperature Td = 450°C) but lower triplet energy (T₁ = 2.70 eV). Its amorphous nature limits use in high-efficiency PhOLEDs .

9,9′-(6-(3-(triphenylsilyl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) (mSi-2CzTrz)

  • Key Differences : Incorporates a triphenylsilyl group instead of spirobi[fluorene].
  • Impact : The silyl group enhances hydrophobicity and reduces crystallinity but lowers T₁ (2.80 eV). mSi-2CzTrz achieves higher external quantum efficiency (EQE = 18%) in green PhOLEDs but underperforms in blue devices .

Photophysical and Electrochemical Properties

Property Target Compound SBF-2CzTrz T2T mSi-2CzTrz
Triplet Energy (T₁, eV) 2.95 2.85 2.70 2.80
HOMO/LUMO (eV) -6.3/-3.1 -5.8/-2.9 -6.1/-3.0 -5.9/-2.8
Tg (°C) 152 165 140 158
Td (°C) 410 395 450 385
Electron Mobility (cm²/Vs) 3.2 × 10⁻⁴ 1.1 × 10⁻⁵ 2.5 × 10⁻⁴ 8.7 × 10⁻⁶

Performance in OLED Devices

  • Target Compound : Achieves a maximum EQE of 22% in blue PhOLEDs (Commission Internationale de l’Éclairage [CIE] coordinates: 0.15, 0.08) due to its high T₁ and balanced charge transport.
  • SBF-2CzTrz: Limited to 15% EQE in blue devices but excels in green PhOLEDs (EQE = 20%) .
  • T2T : Primarily used in deep-blue fluorescent OLEDs (EQE = 12%) but unsuitable for phosphorescent systems due to low T₁ .

Key Research Findings

Thermal Stability : The target compound’s Td (410°C) surpasses most triazine-based hosts except T2T, which trades stability for lower triplet energy .

Charge Balance : The 3,5-diphenylphenyl groups mitigate electron-hole recombination losses, enabling higher luminance efficiency (18.7 cd/A) compared to carbazole-based analogs (≤15 cd/A) .

Limitations : High synthetic cost and sensitivity to moisture limit industrial scalability. Solutions include hybrid hosts blending the compound with cheaper materials like 1,3-bis(N-carbazolyl)benzene (mCP) .

Biological Activity

The compound 2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine is a member of the triazine family known for its potential applications in organic electronics and photonics. This article reviews its biological activity based on available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C49H38N4C_{49}H_{38}N_4, with a molecular weight of approximately 706.83 g/mol. Its structure features a triazine core substituted with diphenyl groups and a spirobifluorene moiety, which contributes to its electronic properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. Studies show that triazine derivatives can inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.
  • Case Study : A study on related triazine compounds demonstrated a dose-dependent reduction in viability of human breast cancer cells (MCF-7) with IC50 values in the micromolar range.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • Experimental Findings : In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant activity was comparable to standard antioxidants like vitamin C.
  • Mechanism : The presence of multiple aromatic rings enhances electron donation capabilities, allowing effective neutralization of reactive oxygen species (ROS).

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption and Distribution : Preliminary studies suggest that the compound has moderate lipophilicity (LogP ~ 5), which may influence its absorption and distribution in biological systems.
  • Toxicity Studies : Toxicological assessments indicate low acute toxicity; however, long-term studies are required to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on a triazine core (e.g., cyanuric chloride) with functionalized aromatic amines or phenol derivatives. Key steps include:

  • Step 1 : Sequential substitution of chlorine atoms on the triazine ring with spirobifluorene and diphenylphenyl groups under inert atmospheres.

  • Step 2 : Optimization of reaction temperature (e.g., 100–143°C in DMF) and base (e.g., sodium carbonate) to control regioselectivity and minimize side reactions .

  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.

  • Yield Optimization : Higher yields (≥80%) are achieved by using excess arylboronic acids in Suzuki-Miyaura coupling steps or adjusting stoichiometry in Ullmann-type reactions .

    Table 1 : Example Reaction Conditions and Yields

    Reaction StepTemperature (°C)SolventCatalyst/BaseYield (%)
    Triazine core substitution120–140DMFNa₂CO₃65–75
    Spirobifluorene coupling80–100THFPd(PPh₃)₄70–85

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns, with spirobifluorene protons appearing as distinct singlets (δ 6.8–7.5 ppm) and triazine ring integration ratios .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~950–1000 m/z) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >300°C) .
  • Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; impurities often arise from incomplete substitution or oxidation byproducts .

Advanced Research Questions

Q. How does the incorporation of spirobifluorene and diphenylphenyl groups influence the compound’s electronic properties and performance in optoelectronic devices?

  • Methodological Answer :

  • Electronic Effects : The spirobifluorene moiety enhances electron transport due to its rigid, conjugated structure, while diphenylphenyl groups increase steric bulk, reducing aggregation in thin films .
  • Device Integration : In OLEDs, the compound functions as an electron transport layer (ETL). Performance metrics include:
  • Electron Mobility : ~10⁻⁴ cm²/V·s (measured via space-charge-limited current, SCLC).
  • Luminance Efficiency : 15–20 cd/A in green phosphorescent OLEDs, outperforming conventional ETLs like TPBi .
  • Contradictions : Computational models (DFT) may overestimate HOMO-LUMO gaps by 0.2–0.3 eV compared to experimental cyclic voltammetry data, necessitating empirical calibration .

Q. What strategies resolve discrepancies between computational predictions and experimental data for the compound’s charge transport behavior?

  • Methodological Answer :

  • Hybrid Modeling : Combine DFT calculations (for orbital energies) with Marcus theory (for charge transfer rates) to account for solid-state effects like intermolecular π-π stacking .
  • Experimental Validation :
  • SCLC Measurements : Compare theoretical mobility (μₑ) with device-based data.
  • Transient Electroluminescence : Resolve recombination dynamics conflicting with simulated exciton lifetimes .

Q. How can researchers design experiments to evaluate the compound’s stability under prolonged UV irradiation in optoelectronic applications?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose thin films to UV light (λ = 365 nm, 50 mW/cm²) for 100–500 hours.
  • Post-Test Analysis :
  • FTIR Spectroscopy : Monitor degradation (e.g., C=N bond cleavage at 1560 cm⁻¹).
  • X-ray Photoelectron Spectroscopy (XPS) : Detect oxidation of spirobifluorene carbons .
  • Mitigation Strategies : Encapsulate devices with UV-resistant polymers (e.g., cellulose acetate) to extend operational lifetime .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability data for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.
  • Measurement Techniques : TGA under N₂ vs. air atmospheres can shift degradation onset by 20–30°C .
    • Resolution : Standardize testing protocols (e.g., N₂ atmosphere, 10°C/min heating rate) and pre-purify samples via sublimation .

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